4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
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Overview
Description
4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is an organic compound that features a piperazine ring substituted with tert-butyl, prop-2-en-1-yl, and hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization and chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the functional groups attached to the piperazine ring.
Substitution: The tert-butyl and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled temperatures and in the presence of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid derivative, while substitution reactions can introduce new functional groups to the piperazine ring .
Scientific Research Applications
4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological processes and as a potential drug candidate.
Mechanism of Action
The mechanism of action of 4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-4-(prop-1-en-2-yl)benzene: This compound shares the tert-butyl and prop-1-en-2-yl groups but differs in the core structure.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar tert-butyl group but features an indole core.
Uniqueness
4-Tert-butyl 1-prop-2-en-1-yl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is unique due to its specific combination of functional groups and the piperazine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C14H24N2O5 |
---|---|
Molecular Weight |
300.35 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-prop-2-enyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C14H24N2O5/c1-5-8-20-13(19)16-7-6-15(9-11(16)10-17)12(18)21-14(2,3)4/h5,11,17H,1,6-10H2,2-4H3 |
InChI Key |
NYJLTOOELSHGKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)C(=O)OCC=C |
Origin of Product |
United States |
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